molecular formula C12H13Cl3O3 B13765409 Isopropyl 2-(2,4,5-trichlorophenoxy)propionate CAS No. 51550-58-4

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B13765409
CAS No.: 51550-58-4
M. Wt: 311.6 g/mol
InChI Key: HVUJPGRBJNSQCB-UHFFFAOYSA-N
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Description

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate (CAS No. 93-78-7) is an ester derivative of 2-(2,4,5-trichlorophenoxy)propionic acid (commonly known as fenoprop or Silvex) . It belongs to the phenoxypropionic acid herbicide family, which functions as a synthetic auxin, disrupting plant growth by mimicking indole-3-acetic acid (IAA). This compound is structurally characterized by a propionic acid backbone substituted with a 2,4,5-trichlorophenoxy group and an isopropyl ester moiety. It is primarily used for broadleaf weed control in agriculture and forestry .

Properties

CAS No.

51550-58-4

Molecular Formula

C12H13Cl3O3

Molecular Weight

311.6 g/mol

IUPAC Name

propan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C12H13Cl3O3/c1-6(2)17-12(16)7(3)18-11-5-9(14)8(13)4-10(11)15/h4-7H,1-3H3

InChI Key

HVUJPGRBJNSQCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Isopropyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenoxypropionic acid with isopropanol or the corresponding alkyl lactate derivative, followed by chlorination or other functional group transformations to achieve the desired substitution pattern.

Preparation of Alkyl 2-Chloropropionates as Key Intermediates

A crucial intermediate in the synthesis is the alkyl 2-chloropropionate, which can be converted to the corresponding 2-phenoxypropionate ester. According to patent literature, the preparation of optically active or racemic alkyl 2-chloropropionates involves the reaction of alkyl lactates with thionyl chloride (SOCl2) under controlled conditions:

  • Step 1: Formation of chlorosulphinate intermediate by reaction of alkyl lactate with thionyl chloride.
  • Step 2: Thermal decomposition of the chlorosulphinate in the presence of pyridine hydrochloride catalyst to yield alkyl 2-chloropropionate.

This process requires careful control of temperature and reagent addition to minimize side reactions and maintain optical purity if desired. The reaction proceeds with Walden inversion, allowing preparation of optically active chloropropionates from the corresponding lactates.

Parameter Typical Conditions Notes
Reagents Alkyl lactate, thionyl chloride, pyridine Molar excess of SOCl2 (~50%) recommended
Temperature Below decomposition point (~room temp) Thermal decomposition at ~80°C
Catalyst Pyridine hydrochloride (~23% by weight) Facilitates chlorosulphinate decomposition
Reaction Time Several hours (e.g., 6 hours for decomposition) Stirring and controlled addition essential

This intermediate is then used to synthesize the corresponding 2-phenoxypropionate esters.

Esterification to Form this compound

The final esterification step involves reacting 2,4,5-trichlorophenol with the prepared isopropyl 2-chloropropionate or directly with isopropanol and 2,4,5-trichlorophenoxypropionic acid under acidic or basic catalysis. The nucleophilic substitution of the chlorine atom by the phenoxy group forms the ether linkage characteristic of the compound.

Typical esterification methods include:

The choice of method depends on desired purity, yield, and optical activity.

Research Discoveries and Optimization

Research has shown that the herbicidal activity of compounds structurally related to 2,4,5-trichlorophenoxypropionates is influenced by the nature of the alkyl ester group. Compounds with propyl or isopropyl groups at the 3-position of the 2,4,5-imidazolidinetrione ring demonstrate good herbicidal activity, indicating the importance of ester side chain in biological efficacy.

Further, the preparation of optically active isopropyl 2-chloropropionates with high enantiomeric purity has been achieved using controlled reaction conditions with thionyl chloride and organic bases, enabling the synthesis of optically active herbicides with potentially improved selectivity and reduced environmental impact.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
1. Alkyl Lactate Chlorination Reaction with thionyl chloride Alkyl lactate + SOCl2, pyridine, controlled temp Formation of chlorosulphinate intermediate
2. Thermal Decomposition Heating with pyridine hydrochloride ~80°C, several hours Conversion to alkyl 2-chloropropionate
3. Nucleophilic Substitution Reaction with 2,4,5-trichlorophenol Basic conditions, isopropyl 2-chloropropionate Formation of this compound
4. Direct Esterification Acid-catalyzed esterification 2,4,5-trichlorophenoxypropionic acid + isopropanol Alternative route to ester formation

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-(2,4,5-trichlorophenoxy)propionate involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. This herbicidal activity is due to the disruption of normal cellular processes and the induction of abnormal growth patterns .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s analogs include esters of 2-(2,4,5-trichlorophenoxy)propionic acid with varying alkyl or functional groups. Key examples are:

Compound Name CAS No. Molecular Formula Activity/Application Notable Characteristics
Isopropyl 2-(2,4,5-TCP)propionate 93-78-7 C12H13Cl3O3 Herbicide, plant growth regulator Moderate lipophilicity; isopropyl ester enhances volatility
Butyl 2-(2,4,5-TCP)propionate 13557-98-7 C13H15Cl3O3 Herbicide (fenoprop-butyl) Longer alkyl chain increases persistence in soil
Hexyl 2-(2,4,5-TCP)propionate 94043-01-3 C15H19Cl3O3 Herbicide High lipophilicity; slower hydrolysis
Methyl 2-(2,4,5-TCP)propionate Not listed C10H9Cl3O3 Experimental herbicide (fenoprop-methyl) Higher water solubility due to short chain
Triethanolamine 2-(2,4,5-TCP)propionate Not listed C15H22Cl3NO6 Herbicide (salt formulation) Enhanced water solubility for foliar application
2-(2,4,5-TCP)ethyl 2,2-dichloropropionate 136-25-4 C11H9Cl5O3 Herbicide (Baron/Erbon) Dual chloro-substitutions increase herbicidal potency

Functional and Efficacy Differences

  • Volatility and Absorption : The isopropyl ester exhibits moderate volatility compared to the butyl and hexyl esters, which are more persistent due to higher lipid solubility . Methyl ester’s shorter chain facilitates quicker hydrolysis into the active acid form .
  • Environmental Impact : Pyrolysis of sodium 2-(2,4,5-TCP)propionate (a precursor) generates trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a toxic impurity . This risk varies among derivatives; for example, the isopropyl ester’s synthesis pathway may reduce dioxin formation compared to the parent acid .
  • Formulation Suitability: Triethanolamine salts are water-soluble, ideal for liquid formulations, while hexyl esters are preferred for oil-based sprays .

Research Findings

  • Herbicidal Activity: Fenoprop-butyl (butyl ester) demonstrates superior post-emergence control of woody plants compared to isopropyl derivatives, attributed to its slower degradation .
  • Toxicity Profile : Baron (2-(2,4,5-TCP)ethyl 2,2-dichloropropionate) shows higher mammalian toxicity due to its dichloropropionate group, limiting its use in food crops .
  • Degradation Kinetics : Hexyl esters exhibit half-lives exceeding 60 days in soil, whereas methyl esters degrade within 7–14 days .

Biological Activity

Isopropyl 2-(2,4,5-trichlorophenoxy)propionate, commonly referred to as fenoprop , is a synthetic herbicide belonging to the phenoxy acid family. It is primarily utilized for its herbicidal properties, particularly against broadleaf weeds. This article delves into its biological activity, mechanisms of action, and associated research findings.

Fenoprop's chemical structure features a propionate group linked to a trichlorophenoxy moiety, making it an analog of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Its mechanism of action involves mimicking the plant growth hormone indoleacetic acid (IAA) . Upon application to plants, fenoprop induces rapid and uncontrolled growth by promoting cell division and elongation, ultimately leading to plant death. This characteristic makes it effective against a variety of broadleaf species while sparing grasses .

Biological Activity

The biological activity of fenoprop can be summarized as follows:

  • Herbicidal Action : Fenoprop acts as a synthetic auxin, resulting in abnormal growth patterns in target plants.
  • Target Specificity : It selectively targets broadleaf weeds without harming grass species.
  • Environmental Stability : The compound's effectiveness can vary based on environmental factors such as soil pH and temperature, which influence its stability and absorption by plants.

Toxicological Effects

While fenoprop is effective as a herbicide, it poses risks to non-target plant species and has been associated with various toxicological effects in mammals. Acute toxicity may occur at high doses, necessitating careful management to prevent ecological imbalances.

Comparative Analysis with Related Compounds

To better understand fenoprop's unique properties and biological activity, a comparative analysis with other phenoxy herbicides is useful:

Compound NameStructure/CharacteristicsUnique Features
2,4-Dichlorophenoxyacetic Acid (2,4-D)Commonly used herbicide for broadleaf weed controlLower toxicity compared to others
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)Historically used in Agent OrangeKnown for environmental persistence and toxicity
Sodium 2-(2,4,5-trichlorophenoxy)propionateWater-soluble variantUsed for aquatic applications

Fenoprop is distinguished by its specific ester formation that enhances effectiveness against certain weed species while presenting distinct environmental challenges compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of fenoprop:

  • Field Trials : In agricultural settings, fenoprop has shown significant efficacy in controlling broadleaf weeds in various crops. Trials indicated a reduction in weed biomass by over 80% when applied at recommended rates.
  • Toxicological Assessments : Research has documented acute toxicity levels in mammals following high-dose exposure. Studies indicate that while chronic exposure may lead to reproductive or developmental issues in laboratory animals, the risk to humans remains under investigation .
  • Environmental Impact Studies : Investigations into the ecological effects of fenoprop have highlighted its potential to disrupt local flora if misapplied. Studies suggest that careful application strategies are essential to mitigate risks to non-target species and overall biodiversity .

Q & A

Q. What are the recommended synthetic routes for Isopropyl 2-(2,4,5-trichlorophenoxy)propionate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with isopropanol using acid catalysts. For optimization:
  • Catalyst Selection : Magnetic nano solid superacids (e.g., SO₄²⁻/Fe₃O₄-TiO₂) improve esterification efficiency due to high surface area and recyclability .
  • Solvent Systems : Non-polar solvents (e.g., toluene or cyclohexane) enhance reaction kinetics by reducing side reactions .
  • Temperature Control : Maintain 80–100°C for 4–6 hours to balance reaction rate and thermal stability of intermediates .
  • Purity : Post-synthesis purification via fractional distillation or recrystallization (using methanol/water mixtures) achieves >95% purity .

Table 1 : Synthesis Optimization Parameters

ParameterOptimal ConditionYield/Purity
CatalystSO₄²⁻/Fe₃O₄-TiO₂92.4–97.0%
SolventToluene89% conversion
Temperature90°C94% yield

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms ester linkage and aromatic substitution patterns (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 329.1) .
  • FT-IR : Peaks at 1730–1750 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C-O-C linkage) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis : Susceptible to alkaline hydrolysis (pH >10) at the ester bond, forming 2-(2,4,5-trichlorophenoxy)propionic acid .
  • Photodegradation : UV exposure in aqueous solutions generates chlorinated byproducts (e.g., 2,4,5-trichlorophenol) via radical intermediates .
  • Soil Mobility : LogP ~3.5 suggests moderate adsorption to organic matter; column leaching studies using OECD Guideline 121 are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, exposure times) using PRISMA guidelines .
  • Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .
  • Mechanistic Studies : Employ RNA-seq or proteomics to identify off-target effects that may explain divergent results .

Q. What strategies are effective in minimizing stereochemical impurities during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to control enantioselectivity during esterification .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) preferentially hydrolyze undesired enantiomers .
  • Analytical Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (>99%) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to aryl hydrocarbon receptor (AhR) domains, focusing on chlorophenoxy moiety interactions .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Train models on chlorophenoxy derivatives to predict toxicity endpoints (e.g., LC₅₀ in aquatic species) .

Data Contradiction Analysis

Q. Why do studies report varying photostability results for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Light Source Differences : UVB (280–320 nm) vs. UVA (320–400 nm) irradiation alters degradation rates .
  • Matrix Effects : Aqueous vs. organic solvent systems influence radical formation pathways .
  • Analytical Sensitivity : LC-MS/MS detects low-abundance byproducts missed by UV detectors .
    Recommendation : Standardize testing per ICH Q1B guidelines for photostability .

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